Atrasentan Hydrochloride
Description
Molecular Identity and Nomenclature
Atrasentan hydrochloride is a synthetic small molecule with well-defined chemical properties and structural features. Its molecular identity is characterized by systematic nomenclature, standardized identifiers, and distinct stereochemical attributes.
Molecular Formula and Weight
The compound has a molecular formula of C29H39ClN2O6 , corresponding to a molecular weight of 547.1 g/mol (calculated using PubChem’s atomic mass data). This formula accounts for the hydrochloride salt form, which includes a protonated amine group paired with a chloride counterion.
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is:
(2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride . This name reflects the compound’s stereochemistry, functional groups, and substitution pattern.
Structural Analysis
Stereochemical Configuration
This compound exhibits a defined stereochemical arrangement, with three chiral centers in the pyrrolidine ring. The absolute configuration is specified as (2R,3R,4S) , which is critical for its biological activity and receptor-binding affinity.
Structural Identifiers
- SMILES Notation :
O=C([C@H]1[C@H](C2=CC=C(OC)C=C2)N(CC(N(CCCC)CCCC)=O)C[C@@H]1C3=CC=C(OCO4)C4=C3)O.Cl.
This string encodes the compound’s connectivity, stereochemistry, and functional groups. - InChI Key :
IJFUJIFSUKPWCZ-SQMFDTLJSA-N.
A standardized hashed identifier that uniquely represents the molecular structure.
Crystallographic and Conformational Data
While detailed crystallographic data are not publicly available, computational models and 3D conformer analyses (e.g., PubChem’s 3D conformer library) suggest a rigid pyrrolidine core with flexible dibutylamino and benzodioxole substituents. The hydrochloride salt enhances solubility by introducing ionic character to the molecule.
Table 1: Key Molecular Identity Parameters
| Property | Value |
|---|---|
| Molecular Formula | C29H39ClN2O6 |
| Molecular Weight | 547.1 g/mol |
| CAS Registry Number | 195733-43-8 |
| IUPAC Name | (2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride |
| SMILES | O=C([C@H]1[C@H](C2=CC=C(OC)C=C2)N(CC(N(CCCC)CCCC)=O)C[C@@H]1C3=CC=C(OCO4)C4=C3)O.Cl |
| InChI Key | IJFUJIFSUKPWCZ-SQMFDTLJSA-N |
Properties
IUPAC Name |
(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O6.ClH/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20;/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34);1H/t23-,27-,28+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFUJIFSUKPWCZ-SQMFDTLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
173937-91-2 (Parent) | |
| Record name | Atrasentan hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195733438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20173240 | |
| Record name | Atrasentan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195733-43-8 | |
| Record name | Atrasentan hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195733438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atrasentan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATRASENTAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4G31X93ZA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Key Reaction Steps
The initial step involves condensing 3,4-methylenedioxybenzaldehyde with nitromethane in the presence of ammonium acetate and acetic acid at 70–80°C to yield 5-((E)-2-nitroethenyl)-1,3-benzodioxole. Subsequent Michael addition with a β-ketoester derivative of 4-methoxyacetophenone, catalyzed by potassium tert-amylate in toluene, forms the pyrrolidine ring system. Cyclization under acidic conditions (e.g., acetic acid) produces the cis,cis and trans,trans diastereomers, which are resolved via chiral chromatography or selective crystallization.
Deprotection and Salt Formation
The final step involves deprotecting the carboxylic acid group using aqueous sodium hydroxide or potassium carbonate, followed by treatment with hydrochloric acid in ethyl acetate or ethanol to precipitate this compound. Critical parameters include solvent polarity (ethyl acetate preferred for Form 2 crystallization), temperature (0–25°C), and HCl stoichiometry (1.0–1.2 equivalents).
Crystallization Techniques for Form 2
This compound exists in multiple crystalline forms, with Form 2 being the most thermodynamically stable. The patent US20080132710A1 details a reproducible method for obtaining Form 2 with >99% diastereomeric purity.
Solvent-Antisolvent Systems
Form 2 crystallization typically employs ethyl acetate as the primary solvent, with ethanol or water as antisolvents. Supersaturation is achieved by cooling a heated solution (50–65°C) to 0–25°C, followed by seeding with Form 2 nuclei. The orthorhombic lattice parameters (a = 9.675 Å, b = 22.908 Å, c = 25.757 Å) are maintained by strict control of water content (<0.4% w/w, Karl Fischer).
Table 1: Crystallization Conditions for Form 2
| Parameter | Optimal Range |
|---|---|
| Solvent | Ethyl acetate |
| Antisolvent | Ethanol/Water |
| Temperature | 0–25°C |
| Seeding | 0.1–1.0% w/w |
| Cooling Rate | 0.5–1.0°C/min |
| Stirring Speed | 100–200 rpm |
Purification and Impurity Removal
Crude this compound often contains residual solvents (tetrahydrofuran, hexanes) and diastereomeric impurities (cis,trans isomers). Purification strategies include:
Chromatographic Methods
Recrystallization
Sequential recrystallization from ethyl acetate/ethanol mixtures (3:1 v/v) reduces impurity levels to <0.1%. Filtration through neutral alumina or activated charcoal further eliminates colored byproducts.
Process Optimization for Scalability
Large-scale production (e.g., 100 kg batches) requires modifications to laboratory protocols:
Solvent Recovery Systems
Distillation under reduced pressure (45–50°C, 100–200 mbar) enables >90% recovery of ethyl acetate, reducing manufacturing costs.
Chemical Reactions Analysis
Synthetic Pathway and Key Reactions
The synthesis of atrasentan hydrochloride involves multi-step organic transformations, including condensation, hydrolysis, methylation, and salt formation.
Initial Coupling Reaction
The synthesis begins with the reaction of 1,3-benzodioxol-5-amine and 3,4-dimethoxybenzenamine in the presence of 2-bromo-propanedioic acid 1,3-diethyl ester under solvent-free conditions. This step forms a pyrrolidine ring intermediate.
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 1,3-Benzodioxol-5-amine + 3,4-Dimethoxybenzenamine | 2-Bromo-propanedioic acid 1,3-diethyl ester, solvent-free, 50–70°C | Intermediate pyrrolidine derivative |
Hydrolysis and Methylation
The intermediate undergoes acidic hydrolysis to yield a carboxylic acid, followed by methylation using methyl iodide or dimethyl sulfate to introduce methoxy groups.
Deprotection and Crystallization
Protected carboxylic acid intermediates (e.g., carboxylic acid-protected atrasentan ) are deprotected using HCl in solvents like ethyl acetate or ethanol, followed by crystallization .
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 3 | Carboxylic acid-protected atrasentan | HCl gas/ethanol, 0–25°C, anti-solvent addition | This compound (crystalline Form 2) |
Isotopic Labeling
Deuterium incorporation during synthesis enhances stability and bioavailability. This involves substituting hydrogen with deuterium in specific positions of the pyrrolidine ring.
Solvent Systems for Crystallization
Crystallization employs mixed solvents (e.g., ethyl acetate/ethanol/water ) to achieve high-purity Form 2 crystals. Anti-solvents like hexanes induce nucleation .
| Solvent System | Temperature | Yield | Purity |
|---|---|---|---|
| Ethyl acetate + 12N HCl | 0–25°C | 75–85% | ≥99% |
| Ethanol/water (1:1) | 50°C | 80% | 98.5% |
Endothelin Receptor Binding
Though primarily pharmacological, the pyrrolidine ring and aromatic systems in atrasentan facilitate binding via hydrogen bonding and π-π interactions with the endothelin-A receptor .
Salt Formation
Reaction with HCl generates the hydrochloride salt, improving solubility. The process is pH-dependent, requiring precise stoichiometry .
X-ray Diffraction
Crystalline Form 2 exhibits orthorhombic symmetry with lattice parameters:
Stability Under Stress Conditions
This compound remains stable in acidic media (pH 1–3) but degrades in alkaline conditions, forming de-ethylated byproducts .
Scientific Research Applications
Atrasentan hydrochloride has been extensively studied for its applications in:
Chemistry: As a model compound for studying selective receptor antagonism.
Biology: Investigating its effects on cell proliferation, apoptosis, and angiogenesis.
Medicine: Clinical trials have explored its potential in treating cancer and diabetic kidney disease. .
Industry: Its development and production involve advanced pharmaceutical manufacturing techniques.
Mechanism of Action
Atrasentan hydrochloride exerts its effects by selectively antagonizing the endothelin A receptor. This receptor is involved in various physiological processes, including vasoconstriction and cell proliferation. By blocking this receptor, this compound can inhibit endothelin-induced cell proliferation and reduce proteinuria in kidney diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Atrasentan belongs to the endothelin receptor antagonist (ERA) class. Below is a detailed comparison with key analogs:
Pharmacological Profiles
Mechanism and Selectivity
- Atrasentan : Its ETA selectivity minimizes off-target effects on ETB receptors, which are downregulated in advanced prostate cancer . This specificity enhances its anti-proliferative effects in malignancies .
- Bosentan : Dual antagonism may exacerbate fluid retention in heart failure patients, limiting its use in renal diseases compared to Atrasentan .
- A-127722 : Shares structural and functional similarities with Atrasentan but is primarily used in preclinical studies .
Clinical Outcomes
- Renoprotection: Atrasentan combined with RAS inhibitors reduces glomerulosclerosis and tubulointerstitial injury in renal models, outperforming monotherapies . In the SONAR trial, it slowed eGFR decline by 35% versus placebo .
- Oncology: Atrasentan inhibits LNCaP and C4-2b prostate cancer cell growth and enhances Taxotere efficacy by downregulating NF-κB .
- Metabolic Effects: Both Atrasentan and Bosentan reduce adipose tissue inflammation in obese mice, but only Atrasentan restores eosinophil levels, suggesting unique immunomodulatory properties .
Biological Activity
Atrasentan hydrochloride, also known as ABT-627, is a selective endothelin A receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in cancer treatment and diabetic kidney disease. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and clinical implications.
Atrasentan functions primarily as an antagonist to the endothelin A (ETA) receptor. By blocking this receptor, it inhibits the actions of endothelin-1, a potent vasoconstrictor involved in processes such as cell proliferation and angiogenesis. This mechanism is particularly relevant in the context of tumors where endothelin-1 promotes tumor growth and metastasis .
Biological Activity
In Vitro Studies:
- Cell Growth Inhibition: this compound has demonstrated significant inhibitory effects on prostate cancer cell lines (LNCaP and C4-2b) with an IC50 of 0.055 nM for ETA receptors . At concentrations ranging from 0 to 50 μM, it significantly reduced cell viability in these cancer cell lines.
- CYP Induction: The compound induces several cytochrome P450 enzymes (CYPs), notably a 12-fold increase in CYP3A4 at 50 μM . This induction can affect the metabolism of co-administered drugs.
- Drug Transporter Interaction: Atrasentan acts as a moderate inhibitor of P-glycoprotein (IC50 = 15.1 μM) and a weak inhibitor of BCRP (IC50 = 59.8 μM), which may influence drug absorption and distribution .
In Vivo Studies:
- Tumor Growth Inhibition: In animal models, atrasentan has shown promise in inhibiting tumor growth within bone environments. For instance, at a dose of 10 mg/kg administered intraperitoneally (i.p.), it reduced C4-2b tumor growth in SCID-hu models .
- Blood Pressure Modulation: Atrasentan effectively inhibited the pressor response induced by big endothelin-1 in pithed rats at a dosage of 3 mg/kg administered orally .
Clinical Trials and Findings
Atrasentan has been evaluated in several clinical trials:
- Prostate Cancer Trials: Despite initial optimism, atrasentan failed to demonstrate efficacy in phase 3 trials for prostate cancer patients unresponsive to hormone therapy. Subsequent trials confirmed these findings, leading to a reconsideration of its use in this context .
- Diabetic Kidney Disease: In a landmark study by de Zeeuw et al., atrasentan significantly reduced urinary albumin levels by 35% and 38% at doses of 0.75 mg and 1.25 mg respectively, with modest side effects noted . The SONAR trial aimed to determine its efficacy in reducing kidney failure among patients with diabetic kidney disease.
- IgA Nephropathy: The phase 3 ALIGN trial reported promising results for atrasentan in reducing proteinuria among patients with IgA nephropathy, indicating potential benefits in managing this condition .
Summary of Key Findings
| Study Type | Condition | Dosage | Key Findings |
|---|---|---|---|
| In Vitro | Prostate Cancer | 0-50 μM | Significant growth inhibition |
| In Vivo | Tumor Growth | 10 mg/kg i.p. | Reduced tumor growth in bone environment |
| Clinical Trial | Prostate Cancer | Phase 3 | Failed to show efficacy |
| Clinical Trial | Diabetic Kidney Disease | 0.75 - 1.25 mg | Reduced urinary albumin by up to 38% |
| Clinical Trial | IgA Nephropathy | Phase 3 | Effective in reducing proteinuria |
Q & A
Q. What is the mechanism of action of Atrasentan hydrochloride in modulating endothelin signaling pathways?
this compound selectively antagonizes the endothelin-A (ETA) receptor with an IC50 of 0.0551 nM, inhibiting endothelin-1 (ET-1)-mediated vasoconstriction, cellular proliferation, and fibrosis. By blocking ETA, it prevents ET-1 binding, thereby reducing downstream activation of pathways like NF-κB and mitogen-activated protein kinases (MAPKs), which are implicated in inflammation and tissue remodeling .
Q. What are the key pharmacokinetic properties of this compound relevant to preclinical studies?
Atrasentan is orally bioavailable and demonstrates dose-dependent inhibition of ET-1-induced physiological responses. Researchers should note its solubility in DMSO (10 mM stock solutions recommended) and storage conditions (-20°C for long-term stability). In vivo studies in rodent models show sustained receptor blockade for 24 hours post-administration, critical for designing chronic disease models .
Q. What preclinical findings support this compound’s potential in oncology and renal disease research?
- In vitro : Atrasentan (0.1–10 µM) inhibits growth of prostate cancer cell lines (LNCaP, C4-2b) by 30–50% and synergizes with Taxotere to reduce NF-κB DNA binding activity .
- In vivo : In SCID-hu models, Atrasentan suppresses bone-metastatic prostate tumor growth by 40–60% compared to controls . For renal research, it attenuates fibrosis in ischemia-reperfusion injury models, preserving glomerular filtration rate (GFR) over 12-week studies .
Advanced Research Questions
Q. How can researchers optimize experimental designs for evaluating Atrasentan’s efficacy in renal fibrosis models?
- Enrichment Period : Adopt a 6-week lead-in phase (as in the SONAR trial) to exclude subjects prone to fluid retention or heart failure exacerbation, ensuring cleaner data on renal outcomes .
- Endpoints : Prioritize composite endpoints (e.g., proteinuria reduction + eGFR decline rate) over short-term creatinine changes, as fibrosis modulation manifests over months .
Q. How should contradictions in clinical data on Atrasentan’s renal benefits versus cardiovascular risks be resolved?
- Risk Stratification : In trials, exclude patients with baseline NT-proBNP >200 pg/mL to minimize heart failure risks while retaining responders .
- Mechanistic Analysis : Use transcriptomics to differentiate ETA-specific effects from off-target ETB modulation, which may contribute to adverse events .
Q. What methodologies are recommended for studying Atrasentan’s synergy with other agents (e.g., chemotherapeutics)?
Q. How does this compound interact with cytochrome P450 enzymes and drug transporters?
Atrasentan induces CYP3A4/2C8/2C9 and weakly inhibits P-glycoprotein (P-gp) and BCRP. Researchers must:
- Screen for DDIs : Use hepatic microsomal assays to assess metabolic interactions with co-administered drugs.
- Adjust Dosing : In PK/PD models, incorporate enzyme induction kinetics (e.g., 2-fold increase in CYP3A4 activity at 10 µM) .
Q. What advanced biomarkers are critical for assessing Atrasentan’s long-term renal protection in clinical trials?
- Tubulointerstitial Fibrosis : Quantify urinary TGF-β1 or collagen IV fragments as early markers.
- Inflammation : Monitor IL-6 and MCP-1 levels, which correlate with ETA blockade efficacy .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
